DL-protected myo-inositol
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Overview
Description
Myo-inositol is a naturally occurring sugar alcohol that is commonly found in various foods such as fruits, beans, and grains. It is known to play a crucial role in various biological processes such as cell signaling, membrane trafficking, and gene expression. Recently, there has been a growing interest in using myo-inositol as a therapeutic agent for various diseases such as diabetes, infertility, and polycystic ovary syndrome. However, the therapeutic potential of myo-inositol is limited due to its poor bioavailability and stability. To overcome these limitations, researchers have developed a new form of myo-inositol called DL-protected myo-inositol.
Mechanism Of Action
The mechanism of action of DL-protected myo-inositol is not fully understood. However, it is believed to work by regulating various signaling pathways in the body. DL-protected myo-inositol has been shown to activate the insulin signaling pathway, which plays a crucial role in glucose metabolism. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer.
Biochemical And Physiological Effects
DL-protected myo-inositol has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake, which can help in the treatment of diabetes. DL-protected myo-inositol has also been shown to reduce oxidative stress and inflammation, which can help in the treatment of various diseases such as cancer and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
DL-protected myo-inositol has several advantages for lab experiments. It is easy to synthesize and has high bioavailability. DL-protected myo-inositol is also stable and can be stored for long periods. However, DL-protected myo-inositol is relatively expensive compared to other forms of myo-inositol.
Future Directions
There are several future directions for the research on DL-protected myo-inositol. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to investigate its potential use in the treatment of cancer. DL-protected myo-inositol has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in treating various types of cancer. Additionally, more research is needed to understand the mechanism of action of DL-protected myo-inositol and its potential use in combination with other drugs.
Synthesis Methods
DL-protected myo-inositol is synthesized by protecting the hydroxyl groups of myo-inositol with a DL-form of tartaric acid. This protects myo-inositol from degradation and increases its bioavailability. The protected myo-inositol can be easily synthesized in the laboratory using a simple chemical reaction.
Scientific Research Applications
DL-protected myo-inositol has been extensively studied for its therapeutic potential. It has been shown to have a wide range of biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties. DL-protected myo-inositol has been investigated for its potential use in the treatment of various diseases such as diabetes, cancer, and neurodegenerative disorders.
properties
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6Si/c1-16(2,3)25(8,9)24-15-13-11(20-17(4,5)22-13)10(19)12-14(15)23-18(6,7)21-12/h10-15,19H,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHBHQIYOLPESS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C3C(C(C2O1)O[Si](C)(C)C(C)(C)C)OC(O3)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559956 |
Source
|
Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-protected myo-inositol | |
CAS RN |
125214-72-4 |
Source
|
Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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